molecular formula C29H26OS3 B12789475 3-Methyl-1-phenyl-4,4,4-tris(phenylthio)-1-butanone CAS No. 69814-16-0

3-Methyl-1-phenyl-4,4,4-tris(phenylthio)-1-butanone

Cat. No.: B12789475
CAS No.: 69814-16-0
M. Wt: 486.7 g/mol
InChI Key: YZOLQTKVCMCPKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-Methyl-1-phenyl-4,4,4-tris(phenylthio)-1-butanone is a sulfur-containing organic molecule with a ketone backbone substituted with methyl, phenyl, and tris(phenylthio) groups. The cited studies focus on structurally distinct compounds, such as tobacco-specific nitrosamines (e.g., 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, NNK) and difluoramino derivatives.

Properties

CAS No.

69814-16-0

Molecular Formula

C29H26OS3

Molecular Weight

486.7 g/mol

IUPAC Name

3-methyl-1-phenyl-4,4,4-tris(phenylsulfanyl)butan-1-one

InChI

InChI=1S/C29H26OS3/c1-23(22-28(30)24-14-6-2-7-15-24)29(31-25-16-8-3-9-17-25,32-26-18-10-4-11-19-26)33-27-20-12-5-13-21-27/h2-21,23H,22H2,1H3

InChI Key

YZOLQTKVCMCPKT-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C1=CC=CC=C1)C(SC2=CC=CC=C2)(SC3=CC=CC=C3)SC4=CC=CC=C4

Origin of Product

United States

Biological Activity

3-Methyl-1-phenyl-4,4,4-tris(phenylthio)-1-butanone is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C₁₈H₁₈S₃O
  • Molecular Weight : 338.56 g/mol
  • CAS Registry Number : 582-62-7

This compound features a unique structure that includes a butanone core with three phenylthio groups, which may contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, studies on related phenylthio derivatives have shown effectiveness against various bacterial strains.

CompoundActivity TypeEffective AgainstReference
3-Methyl-1-phenyl-4-thioacetylpyrazol-5-oneAntimicrobialGram-positive bacteria
1,3,4-Oxadiazole derivativesAntimicrobial & CytotoxicBacillus cereus, HCT116 cancer line

The antimicrobial tests typically employ methods such as disc diffusion and broth microdilution to determine the Minimum Inhibitory Concentration (MIC) against specific pathogens.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the potential of this compound in cancer treatment. For example, derivatives of related structures were tested against various cancer cell lines:

CompoundCell LineIC50 Value (µM)Reference
Compound 5dHUH710.1
Compound 5cHCT11618.78

These findings suggest that modifications in the chemical structure can significantly influence cytotoxic activity.

Case Study 1: Antimicrobial Efficacy

A study focused on the synthesis of phenylthio derivatives demonstrated their enhanced antimicrobial properties against gram-positive bacteria compared to gram-negative ones. The results indicated a strong correlation between the number of phenylthio groups and antimicrobial potency.

Case Study 2: Anticancer Activity

In another study, a series of synthesized compounds were evaluated for their anticancer properties. The compounds exhibited cytotoxic effects on several cancer cell lines, with particular success noted in liver carcinoma cells (HUH7). The presence of the thio group was pivotal in enhancing bioavailability and cellular uptake.

The exact mechanism by which 3-Methyl-1-phenyl-4,4,4-tris(phenylthio)-1-butanone exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act by disrupting cellular membranes or interfering with metabolic pathways in target cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)

  • Structure : Contains a nitrosamine group and pyridyl moiety.
  • Carcinogenicity: Induces lung, pancreatic, and liver tumors in rats . At 5.0 ppm, NNK caused lung tumors in 27/30 rats and pancreatic tumors in 9/80 rats .
  • Metabolism : Metabolized by cytochrome P450 enzymes (e.g., CYP2A6) to mutagenic intermediates .
  • Inhibition : Phenethyl isothiocyanate (PEITC) reduces NNK-induced DNA adducts in lung tissue by 50%, correlating with reduced tumorigenicity .

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL)

  • Structure : Reduced alcohol derivative of NNK.
  • Carcinogenicity: Proximate carcinogen of NNK, inducing lung tumors (26/30 rats) and pancreatic tumors (8/30 rats) .
  • Role in Tobacco Products : Detected in tobacco smoke and linked to pancreatic cancer risk .

Difluoramino Derivatives (e.g., 2,2,4,4-Tetrakis(difluoramino)pentane)

  • Structure : Fluorinated compounds synthesized via reactions with difluoramine and fuming sulfuric acid .

Key Data Tables

Table 1: Carcinogenicity of NNK and NNAL in F344 Rats

Compound Dose (ppm) Lung Tumor Incidence Pancreatic Tumor Incidence Reference
NNK 5.0 27/30 9/80
NNAL 5.0 26/30 8/30
Control 6/80 0/80

Table 2: Inhibition of NNK-Induced DNA Adducts by PEITC

Tissue DNA Methylation Reduction Pyridyloxobutylation Reduction Tumor Inhibition Reference
Lung 50% 50% 50%
Liver No effect No effect No effect

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.